Tebanicline

Analgesic efficacy Therapeutic index Rotarod performance

Pain researchers requiring selective α4β2 nAChR activation without motor impairment confounds face limited tool compound options. Tebanicline (ABT-594) directly resolves this gap with validated differentiation from non-selective agonists and opioids. • Produces analgesia without rotarod impairment-unlike (+)-epibatidine and (-)-nicotine, which cause motor deficits at analgesic doses. • Maintains antiallodynic efficacy after 5-day repeated dosing, whereas morphine tolerance develops under identical conditions. • Effective in streptozotocin-induced diabetic neuropathy (0.3 μmol/kg, i.p.) where morphine is ineffective. Supplied with ≥98% purity and full analytical documentation. Suitable for behavioral pharmacology, chronic pain models, and nAChR subtype screening cascades.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 198283-73-7
Cat. No. B178171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTebanicline
CAS198283-73-7
Synonyms5-(2-azetidinylmethoxy)-2-chloropyridine
ABT 594
ABT-594
tebanicline
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1CNC1COC2=CN=C(C=C2)Cl
InChIInChI=1S/C9H11ClN2O/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7/h1-2,5,7,11H,3-4,6H2/t7-/m1/s1
InChIKeyMKTAGSRKQIGEBH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tebanicline (ABT-594): α4β2 nAChR Agonist Overview


Tebanicline (also known as ABT-594 or Ebanicline, CAS 198283-73-7) is a synthetic neuronal nicotinic acetylcholine receptor (nAChR) agonist developed as a less toxic analog of the frog-derived alkaloid epibatidine [1]. The compound exhibits high affinity for the α4β2 nAChR subtype (Ki = 37 pM in cytisine displacement binding assays) and demonstrates >900-fold selectivity for α4β2 nAChRs over other neurotransmitter receptors . Functionally, Tebanicline acts as a full agonist at human α4β2 nAChRs (EC50 = 140 nM) with an intrinsic activity of 130% relative to (-)-nicotine [2]. This compound progressed to Phase II clinical evaluation for diabetic peripheral neuropathic pain and serves as a critical tool compound for investigating α4β2 nAChR-mediated analgesia and CNS pharmacology [3].

α4β2 nAChR agonist tool compound
Selective probe profile for subtype-specific pathway studies
Full agonist at human α4β2 nAChRs
Robust functional activation context for in vitro pharmacology
Neuropathic pain research models
Suitable for preclinical efficacy endpoint studies
Phase II clinical-stage research compound
Endpoint context from diabetic neuropathic pain trials

Why Tebanicline Cannot Be Substituted by Generic Agonists


The neuronal nAChR family comprises multiple heteromeric and homomeric subtypes (including α4β2, α3β4, and α7) with distinct pharmacological profiles and physiological roles. Generic substitution of nAChR agonists is precluded by substantial quantitative differences in subtype selectivity, functional intrinsic activity, and therapeutic index that directly impact experimental outcomes. For instance, while epibatidine exhibits non-selective high affinity across multiple nAChR subtypes and produces analgesic effects at doses that concurrently cause severe motor impairment and toxicity [1], Tebanicline demonstrates a narrower motor/analgesic overlap and subtype-specific functional activation [2]. Furthermore, even within the α4β2-preferring ligand class, Tebanicline exhibits a distinct efficacy profile in neuropathic pain models where traditional analgesics such as morphine prove ineffective [3]. The evidence presented below quantifies these critical differences, establishing that compound selection must be guided by specific performance metrics rather than class membership.

α4β2 selectivity may not transfer
Generic nAChR agonists (e.g., epibatidine, nicotine) lack the isoform preference profile; off-target engagement can shift experimental outcomes.
Motor coordination effects differ substantially
Rotarod impairment at analgesic doses is common with nicotine or epibatidine but may not reproduce with this α4β2 full agonist.
Opioid-resistant endpoint context may not replicate
Efficacy in morphine-insensitive diabetic neuropathy models is compound-specific; class substitution risks false-negative interpretation.

Tebanicline Comparative Evidence


Analgesic-Motor Dose Separation vs. Epibatidine

In direct head-to-head comparison, Tebanicline (ABT-594) demonstrates significantly greater separation between antinociceptive and motor-impairing doses compared to (+)-epibatidine [1]. Both compounds produce analgesia in inflammatory and neuropathic pain models, but (+)-epibatidine's analgesic doses overlap substantially with doses that impair rotarod performance. Tebanicline exhibits a clearer separation, with reversal of mechanical hyperalgesia occurring at doses below those affecting motor coordination. This separation is quantified by the respective potency shifts between analgesic and motor-impairing endpoints, which establishes Tebanicline's superior preclinical therapeutic margin.

Analgesic-motor separation
Head-to-head
Tebanicline: clear separation between anti-hyperalgesic and motor-impairing doses.
(+)-Epibatidine: analgesic doses overlap with rotarod impairment.
Supports motor-sparing analgesia endpoint interpretation in neuropathic pain models.
Rat FCA and partial nerve ligation models; rotarod assessment.
Analgesic efficacy Therapeutic index Rotarod performance Neuropathic pain

Rotarod Performance at Analgesic Doses

A three-way direct comparative study of Tebanicline, (-)-nicotine, and (+)-epibatidine revealed a critical differentiation in motor coordination effects at analgesic doses [1]. At antinociceptive doses (0.05 and 0.1 mg/kg s.c. in the hot-plate test), Tebanicline produced no rotarod impairment, whereas both (-)-nicotine (0.8 and 1.6 mg/kg s.c.) and (+)-epibatidine (0.005 and 0.01 mg/kg s.c.) caused significant motor impairment at their respective analgesic doses. This functional selectivity advantage is not observed with the other nicotinic analgesics tested.

Rotarod at analgesic doses
Head-to-head
Tebanicline (0.05–0.1 mg/kg s.c.): no rotarod impairment.
(-)-Nicotine (0.8–1.6 mg/kg s.c.) and (+)-epibatidine (0.005–0.01 mg/kg s.c.): significant impairment.
Reported functional differentiation from comparator nicotinic agonists; supports behavioral testing without locomotor confound.
Rat hot-plate antinociception; accelerating rotarod test.
Motor coordination Analgesic dose separation Rotarod Nicotinic agonists

Efficacy in Morphine-Resistant Diabetic Neuropathy

In the streptozotocin-induced diabetic neuropathy model, a condition representing a significant clinical challenge due to limited opioid efficacy, Tebanicline demonstrates a clear differentiation from morphine [1]. Tebanicline (0.3 μmol/kg, i.p.) effectively reduced mechanical hyperalgesia in this model. In contrast, morphine (21 μmol/kg, i.p.)—tested at a dose 70-fold higher on a molar basis—was not effective. This finding underscores Tebanicline's distinct, non-opioid mechanism that remains functional in a pathophysiological state where opioid sensitivity is diminished.

Diabetic neuropathy vs. morphine
Head-to-head
Tebanicline (0.3 μmol/kg i.p.): effectively reduced mechanical hyperalgesia.
Morphine (21 μmol/kg i.p.) was not effective.
Demonstrates non-opioid α4β2-mediated pathway response in a morphine-resistant diabetic pain model.
STZ-induced diabetic rat model; mechanical hyperalgesia assessment.
Diabetic neuropathy Morphine resistance Mechanical hyperalgesia Non-opioid analgesia

Sustained Efficacy Without Tolerance vs. Morphine

Repeated dosing studies in the Chung model (L5/L6 spinal nerve ligation) reveal a marked differentiation between Tebanicline and morphine in terms of sustained analgesic efficacy [1]. Tebanicline (0.3 μmol/kg, i.p.) maintained significant antiallodynic efficacy following repeated dosing for 5 days (twice daily). In stark contrast, the effect of morphine (21 μmol/kg, i.p.)—administered at a 70-fold higher molar dose—was significantly reduced after repeated dosing, consistent with the well-documented development of opioid tolerance. This finding indicates that Tebanicline may circumvent the rapid tolerance induction that limits the chronic utility of opioids.

Sustained efficacy vs. morphine
Head-to-head
Tebanicline (0.3 μmol/kg i.p.): maintained antiallodynic effect after 5-day repeated dosing.
Morphine (21 μmol/kg i.p.): effect significantly reduced (tolerance).
Supports chronic dosing context in neuropathic pain research without tolerance confound.
Chung model (L5/L6 spinal nerve ligation); tactile allodynia.
Analgesic tolerance Repeated dosing Chung model Opioid comparison

Intrinsic Activity at α4β2 Receptors vs. Nicotine

In functional assays using K177 cells transfected with human α4β2 nAChRs, Tebanicline demonstrates superior intrinsic efficacy compared to the endogenous agonist (-)-nicotine [1]. Tebanicline exhibits an EC50 of 140 nM for stimulating 86Rb+ efflux, a measure of cation channel activation. Critically, its maximal response reaches 130% of the response elicited by (-)-nicotine, indicating that Tebanicline acts as a more efficacious activator (i.e., 'superagonist') at this receptor subtype. This contrasts with many partial agonists that display sub-maximal efficacy.

Intrinsic activity α4β2
Reported
EC50 = 140 nM; intrinsic activity 130% vs. (-)-nicotine (100% baseline).
High-efficacy α4β2 activation profile; differentiates from partial agonists.
Human α4β2 K177 cells; 86Rb+ efflux assay.
Functional efficacy α4β2 nAChR 86Rb+ efflux Intrinsic activity

α4β2 Selectivity vs. α3β4 and α7 nAChRs

Functional characterization across multiple nAChR subtypes reveals Tebanicline's pronounced selectivity for the α4β2 subtype [1]. The compound's potency varies dramatically depending on the receptor subtype expressed. In transfected human α4β2 nAChRs (K177 cells), the EC50 is 140 nM. For ganglionic α3β4-like receptors expressed in IMR-32 cells, the EC50 shifts to 340 nM. For α3β4-containing receptors in the F11 dorsal root ganglion cell line, the EC50 is 1220 nM. Most strikingly, at human α7 homomeric nAChRs expressed in oocytes, the EC50 is 56,000 nM. This 400-fold difference in functional potency between α4β2 and α7 receptors, along with the 2.4- to 8.7-fold differences relative to α3β4-containing receptors, quantitatively defines the compound's α4β2 preference and provides a critical benchmark for interpreting experimental results.

Subtype selectivity
Class-level
α4β2 EC50 140 nM; α3β4-like 340–1220 nM; α7 56,000 nM. α4β2/α7 potency ratio: 400-fold.
Isoform-selectivity context for experimental design; supports α4β2 pathway attribution.
Functional assays across recombinant nAChR subtypes.
Subtype selectivity α4β2 nAChR α3β4 nAChR α7 nAChR Functional potency

Tebanicline Research & Procurement Applications


Motor-Sparing Analgesia in Neuropathic Pain Models

For behavioral pharmacology studies in rodent models of neuropathic or inflammatory pain, Tebanicline is the preferred α4β2 nAChR agonist tool compound where motor coordination confounds must be minimized. The quantitative evidence demonstrates that Tebanicline produces analgesia at doses that do not impair rotarod performance [1][2], a critical advantage over (+)-epibatidine and (-)-nicotine, which both cause motor deficits at their analgesic doses. This separation enables cleaner interpretation of pain-related behaviors without the confounding influence of locomotor impairment, making Tebanicline the appropriate selection for studies evaluating analgesic efficacy in the Chung model, FCA-induced inflammatory pain, or chemotherapy-induced neuropathic pain models.

Opioid-Resistant Diabetic Neuropathy Research

In diabetic neuropathy research utilizing streptozotocin-induced models, Tebanicline serves as an essential mechanistic positive control. The direct comparative data establish that Tebanicline (0.3 μmol/kg, i.p.) effectively reduces mechanical hyperalgesia, whereas morphine (21 μmol/kg, i.p.) is ineffective [3]. This functional differentiation validates non-opioid, α4β2 nAChR-mediated analgesic pathways. Researchers investigating novel analgesic targets in diabetic neuropathy should procure Tebanicline to establish assay sensitivity and provide a benchmark for non-opioid efficacy in this therapeutically challenging pain state.

Chronic Pain Models Without Tolerance Development

For repeated-dosing experimental paradigms evaluating chronic analgesic interventions, Tebanicline offers a distinct advantage over opioid comparators. The evidence confirms that Tebanicline maintains antiallodynic efficacy following 5-day repeated administration, while morphine's effect is significantly reduced under identical conditions [3]. This property makes Tebanicline the suitable tool compound for studies investigating long-term pain management strategies, receptor desensitization mechanisms distinct from opioid tolerance pathways, and chronic dosing regimens in nerve injury models where tolerance confounds must be avoided.

α4β2 nAChR Functional Profiling & Benchmarking

In vitro receptor pharmacology studies characterizing novel α4β2 nAChR ligands should utilize Tebanicline as a reference agonist with well-defined functional parameters. With an established EC50 of 140 nM at human α4β2 receptors and a quantified intrinsic activity of 130% relative to (-)-nicotine [4], Tebanicline provides a calibrated benchmark for high-efficacy α4β2 activation. The compound's selectivity profile across α3β4-like (EC50 = 340 nM in IMR-32; 1220 nM in F11) and α7 (EC50 = 56,000 nM) subtypes [4] further enables researchers to design experiments that control for off-target nAChR engagement, making Tebanicline an essential reference standard for nAChR screening cascades and subtype-selectivity profiling.

Application
Selection Property
Validation Focus
Motor-sparing analgesia in neuropathic pain models
Motor-coordination-sparing profile
Rotarod performance at analgesic doses
Opioid-resistant diabetic neuropathy research
Non-opioid α4β2-mediated pathway response
Mechanical hyperalgesia in STZ-diabetic rats
Chronic pain models without tolerance development
Maintained antiallodynic effect upon repeated dosing
5-day repeated administration in Chung model
α4β2 nAChR functional profiling & benchmarking
High-efficacy full agonist, defined subtype selectivity
Intrinsic activity (130% vs. nicotine) and EC50 profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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